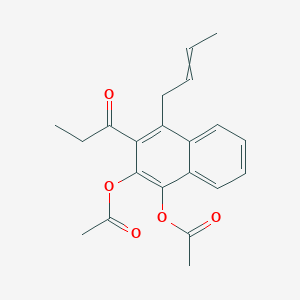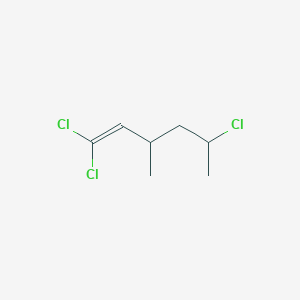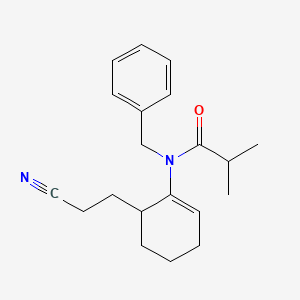
1-(N-Benzyl-N-isobutyryl)amino-6-(2-cyanoethyl)cyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(N-Benzyl-N-isobutyryl)amino-6-(2-cyanoethyl)cyclohexene is an organic compound with the molecular formula C20H26N2O and a molecular weight of 310.4332 g/mol . This compound features a cyclohexene ring substituted with a benzyl and isobutyryl group, as well as a cyanoethyl group. It is known for its complex structure, which includes multiple bonds, aromatic rings, and functional groups .
Preparation Methods
The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and quality.
Chemical Reactions Analysis
1-(N-Benzyl-N-isobutyryl)amino-6-(2-cyanoethyl)cyclohexene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(N-Benzyl-N-isobutyryl)amino-6-(2-cyanoethyl)cyclohexene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(N-Benzyl-N-isobutyryl)amino-6-(2-cyanoethyl)cyclohexene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar compounds to 1-(N-Benzyl-N-isobutyryl)amino-6-(2-cyanoethyl)cyclohexene include other cyclohexene derivatives with different substituents. These compounds may share some chemical properties but differ in their specific reactivity and applications. For example, compounds with different functional groups may have unique oxidation or reduction behaviors, making them suitable for different research or industrial purposes .
Properties
CAS No. |
85019-65-4 |
|---|---|
Molecular Formula |
C20H26N2O |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-benzyl-N-[6-(2-cyanoethyl)cyclohexen-1-yl]-2-methylpropanamide |
InChI |
InChI=1S/C20H26N2O/c1-16(2)20(23)22(15-17-9-4-3-5-10-17)19-13-7-6-11-18(19)12-8-14-21/h3-5,9-10,13,16,18H,6-8,11-12,15H2,1-2H3 |
InChI Key |
QWWSKVKYJQRAHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N(CC1=CC=CC=C1)C2=CCCCC2CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


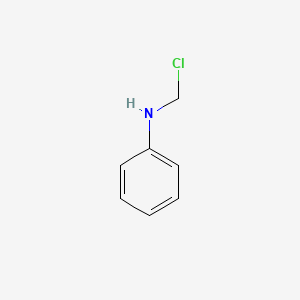
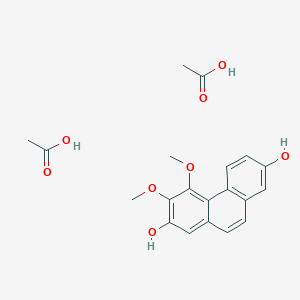
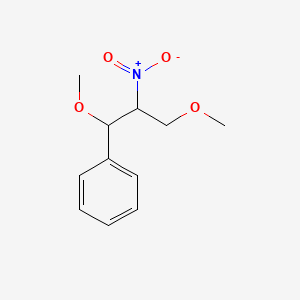
![16-Azabicyclo[10.3.1]hexadec-13-ene](/img/structure/B14404125.png)
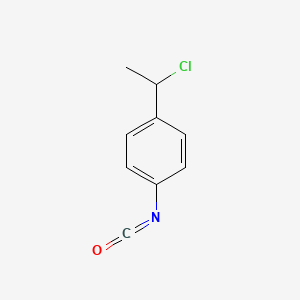
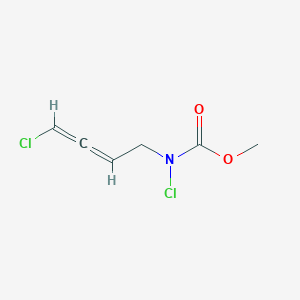
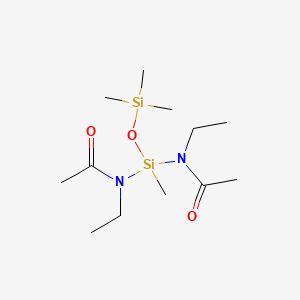
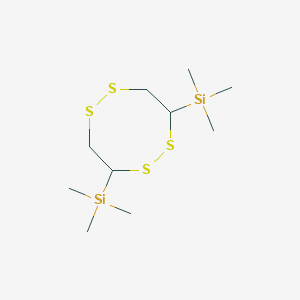
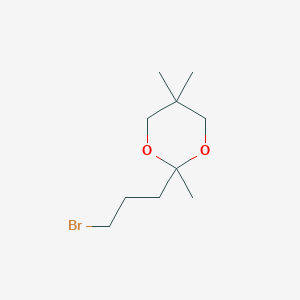
![(4S)-4-[2-(furan-3-yl)-2,2-bis(methylsulfanyl)ethyl]azetidin-2-one](/img/structure/B14404158.png)
